Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an amino group, a methoxyphenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester is formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Material Science: It is explored for its potential use in organic electronics and as a precursor for conducting polymers.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyphenyl groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
The unique combination of the amino, methoxyphenyl, and carboxylate ester groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a valuable tool for scientific exploration and innovation.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKLQWUNBRDPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396527 |
Source
|
Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-93-4 |
Source
|
Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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